molecular formula C10H15N5O5 B14711492 Cyclo(glycylglycylglycylglycylglycyl) CAS No. 23879-47-2

Cyclo(glycylglycylglycylglycylglycyl)

Cat. No.: B14711492
CAS No.: 23879-47-2
M. Wt: 285.26 g/mol
InChI Key: HARBSVXRNFUELQ-UHFFFAOYSA-N
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Description

Cyclo(glycylglycylglycylglycylglycyl) is a cyclic peptide composed of six glycine residues. This compound is part of a broader class of cyclic peptides, which are known for their stability and unique structural properties. The cyclic nature of Cyclo(glycylglycylglycylglycylglycyl) imparts resistance to enzymatic degradation, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(glycylglycylglycylglycylglycyl) typically involves the cyclization of a linear hexaglycine peptide. This can be achieved through solid-phase peptide synthesis (SPPS), followed by cyclization under specific conditions. The linear peptide is first assembled on a resin, and then cyclized using coupling reagents such as HATU or EDC in the presence of a base like DIPEA. The reaction is usually carried out in an organic solvent like DMF or DCM.

Industrial Production Methods

Industrial production of Cyclo(glycylglycylglycylglycylglycyl) would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclo(glycylglycylglycylglycylglycyl) can undergo various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce any oxidized forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide bonds, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of glycine derivatives, while substitution reactions can introduce various functional groups into the peptide.

Scientific Research Applications

Cyclo(glycylglycylglycylglycylglycyl) has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications due to its stability and resistance to enzymatic degradation.

    Industry: Utilized in the development of novel materials and as a building block for more complex cyclic peptides.

Mechanism of Action

The mechanism of action of Cyclo(glycylglycylglycylglycylglycyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(glycylglycyl): A smaller cyclic peptide with similar stability but different binding properties.

    Cyclo(glycylglycylglycyl): Another cyclic peptide with intermediate size and properties.

    Cyclo(glycylglycylglycylglycyl): Slightly smaller than Cyclo(glycylglycylglycylglycylglycyl) but shares similar stability and resistance to degradation.

Uniqueness

Cyclo(glycylglycylglycylglycylglycyl) is unique due to its larger ring size, which provides more flexibility and potential binding sites compared to smaller cyclic peptides. This makes it particularly useful in applications requiring high specificity and stability.

Properties

CAS No.

23879-47-2

Molecular Formula

C10H15N5O5

Molecular Weight

285.26 g/mol

IUPAC Name

1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone

InChI

InChI=1S/C10H15N5O5/c16-6-1-11-7(17)2-13-9(19)4-15-10(20)5-14-8(18)3-12-6/h1-5H2,(H,11,17)(H,12,16)(H,13,19)(H,14,18)(H,15,20)

InChI Key

HARBSVXRNFUELQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1

Origin of Product

United States

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